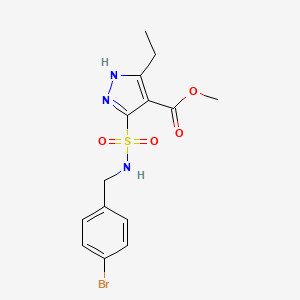
5-(N-(4-ブロモベンジル)スルファモイル)-3-エチル-1H-ピラゾール-4-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a bromobenzyl group and a sulfamoyl group
科学的研究の応用
Methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
準備方法
The synthesis of methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole ring, followed by the introduction of the ethyl group at the 3-position. The bromobenzyl group is then attached via a nucleophilic substitution reaction, and the sulfamoyl group is introduced through a sulfonation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
化学反応の分析
Methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through hydrophobic interactions, while the sulfamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
類似化合物との比較
Similar compounds to methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate include other pyrazole derivatives with different substituents. For example:
Methyl 5-(N-(4-chlorobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-(N-(4-methylbenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of bromine. The uniqueness of methyl 5-(N-(4-bromobenzyl)sulfamoyl)-3-ethyl-1H-pyrazole-4-carboxylate lies in the specific combination of substituents, which can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
methyl 3-[(4-bromophenyl)methylsulfamoyl]-5-ethyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4S/c1-3-11-12(14(19)22-2)13(18-17-11)23(20,21)16-8-9-4-6-10(15)7-5-9/h4-7,16H,3,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTMUIIURYJNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)
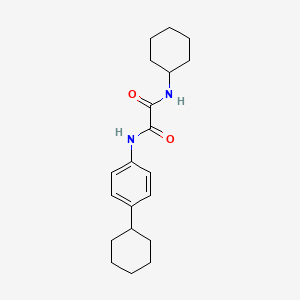

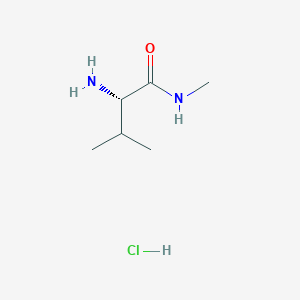
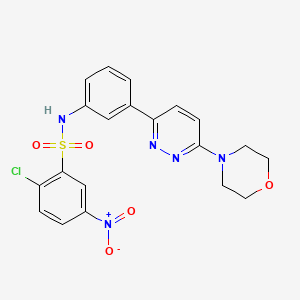
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)
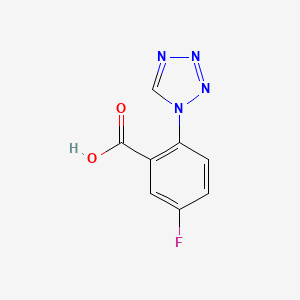
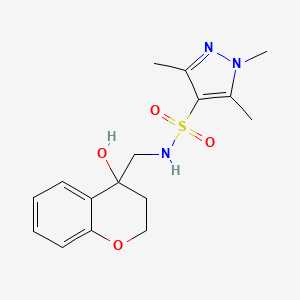
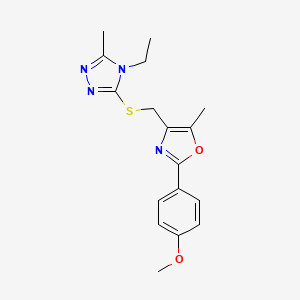
![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)

![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2560537.png)
![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)
